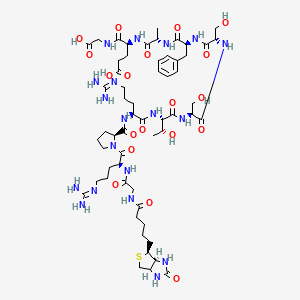
Biotin-Crosstide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-Crosstide is a biotinylated form of the peptide Crosstide. It is primarily used in scientific research as a substrate for protein kinases, particularly Akt (protein kinase B). The compound consists of a biotin molecule attached to a peptide sequence, which allows it to be used in various biochemical assays and detection methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-Crosstide is synthesized through a series of peptide coupling reactions. The peptide sequence is assembled using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide through a coupling reaction with biotinylated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified product is then lyophilized to obtain a stable, dry powder form. The entire process is conducted under stringent quality control to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-Crosstide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in biotin-streptavidin binding interactions, which are non-covalent but highly specific and strong .
Common Reagents and Conditions
Peptide Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Biotinylation Reagents: Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
Major Products Formed
The major product formed from the synthesis of this compound is the biotinylated peptide itself. During biochemical assays, the biotinylated peptide can form complexes with streptavidin or avidin, which are used for detection and purification purposes .
Wissenschaftliche Forschungsanwendungen
Biotin-Crosstide is widely used in various scientific research applications:
Wirkmechanismus
Biotin-Crosstide functions by serving as a substrate for protein kinases. The biotin moiety allows for easy detection and purification through biotin-streptavidin interactions. The peptide sequence is recognized and phosphorylated by specific kinases, which can then be studied to understand kinase activity and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crosstide: The non-biotinylated form of Biotin-Crosstide, used similarly in kinase assays.
Biotinylated Peptides: Other peptides conjugated with biotin for use in biochemical assays and detection methods.
Uniqueness
This compound is unique due to its specific peptide sequence and biotinylation, which allows for high-affinity binding to streptavidin and subsequent detection. This makes it particularly useful in kinase assays and protein interaction studies, providing a versatile tool for researchers .
Eigenschaften
Molekularformel |
C58H91N19O19S |
|---|---|
Molekulargewicht |
1390.5 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C58H91N19O19S/c1-29(47(87)69-33(18-19-43(83)84)48(88)66-25-44(85)86)67-50(90)35(23-31-11-4-3-5-12-31)71-51(91)36(26-78)72-52(92)37(27-79)73-54(94)45(30(2)80)75-49(89)32(13-8-20-63-56(59)60)70-53(93)39-15-10-22-77(39)55(95)34(14-9-21-64-57(61)62)68-42(82)24-65-41(81)17-7-6-16-40-46-38(28-97-40)74-58(96)76-46/h3-5,11-12,29-30,32-40,45-46,78-80H,6-10,13-28H2,1-2H3,(H,65,81)(H,66,88)(H,67,90)(H,68,82)(H,69,87)(H,70,93)(H,71,91)(H,72,92)(H,73,94)(H,75,89)(H,83,84)(H,85,86)(H4,59,60,63)(H4,61,62,64)(H2,74,76,96)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |
InChI-Schlüssel |
XTOMXFNPGQYTSN-HSVKAJNCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


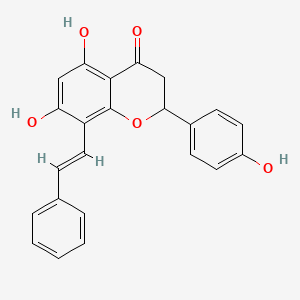
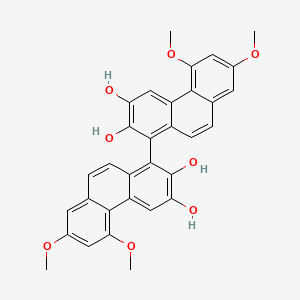

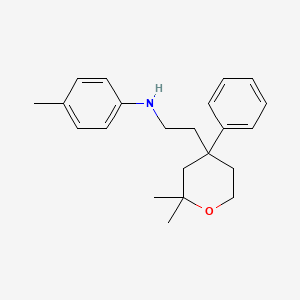

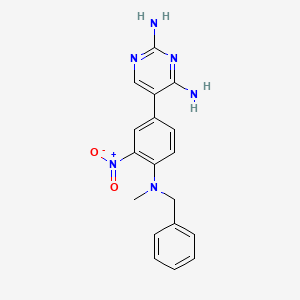
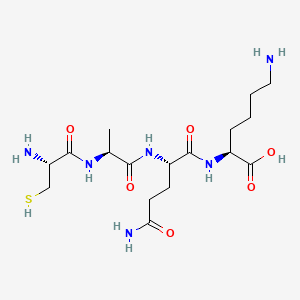
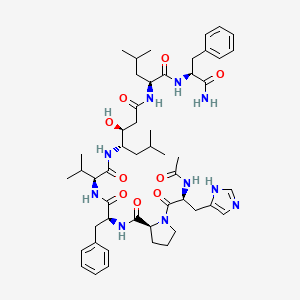
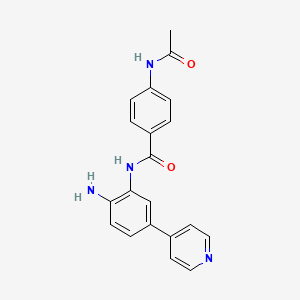
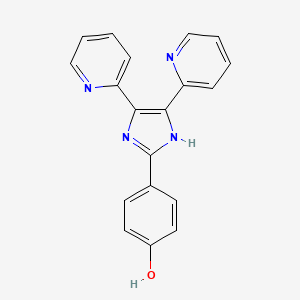
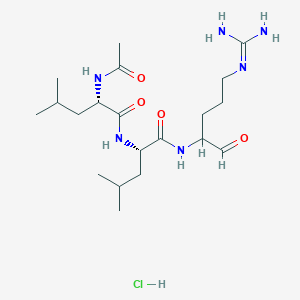
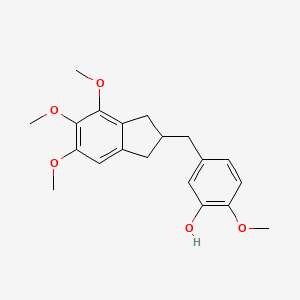
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)

